molecular formula C12H15NO2 B1375179 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile CAS No. 1461705-74-7

3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Cat. No. B1375179
CAS RN: 1461705-74-7
M. Wt: 205.25 g/mol
InChI Key: QYPVUSRSPJQLAY-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile (DMPPMPN) is a chemical compound that has been used for various scientific and research purposes. It is a colorless liquid with a sweet odor and is soluble in organic solvents. DMPPMPN has been used in various applications such as synthesis, scientific research, and laboratory experiments. The compound has a wide range of biochemical and physiological effects, and its mechanism of action is still being studied.

Scientific Research Applications

Electro-Optical and Charge-Transport Properties

The compound trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, a variant of 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, has been explored for its structural, electro-optical, and charge-transport properties. Using quantum chemical methods, studies reveal that it could be an efficient hole-transport material. This implies potential applications in fields like organic electronics and photonics, where charge transport characteristics are crucial (Irfan et al., 2015).

Synthesis and Body Distribution

Another study focuses on the synthesis of various iodine-131 labeled compounds, including ones related to 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile. This research has implications for nuclear medicine, particularly in brain scanning and understanding body distribution of such compounds (Braun et al., 1977).

Antioxidant Activities

A study on phenol derivatives of a similar compound demonstrates significant antioxidant properties. These molecules were synthesized and tested for their scavenging abilities, indicating potential applications in areas that require antioxidant agents, such as in pharmaceuticals and food preservation (Artunç et al., 2020).

Crystal Structure and Biological Activity

The crystal structure of compounds related to 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile has been determined, providing insights into their three-dimensional structures. This information is vital for understanding the biological activity of these compounds and their potential applications in medicinal chemistry (Naguib et al., 2009).

Synthesis and Antibacterial Properties

There's research on the synthesis of certain derivatives of 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile and their antibacterial properties. This indicates possible uses in developing new antibacterial agents, which is a field of high importance in medicine (Nigam et al., 1982).

Fungicidal and Insecticidal Activities

Novel derivatives of 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile have shown fungicidal and insecticidal activities. This suggests potential applications in agriculture for pest control and plant protection (Liu et al., 2004).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPVUSRSPJQLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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